4-amino-N-n-octylbenzamide
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Overview
Description
4-amino-N-n-octylbenzamide is an organic compound belonging to the benzamide class. Benzamides are widely used in various industries, including pharmaceuticals, agriculture, and materials science. This compound is characterized by the presence of an octyl group attached to the nitrogen atom of the benzamide structure, which imparts unique properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-n-octylbenzamide typically involves the condensation of 4-aminobenzoic acid with octylamine. This reaction can be carried out under mild conditions using a suitable condensing agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. The resulting product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
4-amino-N-n-octylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: N-Octyl-4-aminobenzylamine.
Substitution: N-Octyl-4-halo-benzamide.
Scientific Research Applications
4-amino-N-n-octylbenzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-amino-N-n-octylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzamide: Lacks the octyl group, resulting in different physicochemical properties.
N-Tert-butyl-4-aminobenzamide: Contains a tert-butyl group instead of an octyl group, leading to variations in reactivity and biological activity.
Uniqueness
4-amino-N-n-octylbenzamide is unique due to the presence of the octyl group, which imparts distinct hydrophobic properties and influences its interaction with biological targets. This makes it a valuable compound for specific applications where hydrophobic interactions play a crucial role .
Properties
Molecular Formula |
C15H24N2O |
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Molecular Weight |
248.36 g/mol |
IUPAC Name |
4-amino-N-octylbenzamide |
InChI |
InChI=1S/C15H24N2O/c1-2-3-4-5-6-7-12-17-15(18)13-8-10-14(16)11-9-13/h8-11H,2-7,12,16H2,1H3,(H,17,18) |
InChI Key |
KFVGCXZHCJLQOL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCNC(=O)C1=CC=C(C=C1)N |
Origin of Product |
United States |
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